4-Dodecyl-2,4'-oxydibenzenesulfonic acid
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Overview
Description
4-Dodecyl-2,4’-oxydibenzenesulfonic acid is an organic compound with the molecular formula C24H32O7S2. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to act as an emulsifier, wetting agent, and stabilizer in different formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-2,4’-oxydibenzenesulfonic acid typically involves the sulfonation of dodecyl diphenyl ether. The process begins by adding dodecyl diphenyl ether to a reaction vessel. Fuming sulfuric acid (containing 20-25% sulfur trioxide) is then slowly added at a temperature of around 15°C. The molar ratio of dodecyl diphenyl ether to fuming sulfuric acid is approximately 1:2.2. After the addition is complete, the reaction mixture is heated to 50°C and maintained at this temperature for about 3 hours. The mixture is then allowed to stand for an additional 3 hours to separate the waste acid from the product. The upper layer, which contains the desired product, is neutralized with sodium hydroxide solution to a pH of around 8, resulting in the formation of 4-Dodecyl-2,4’-oxydibenzenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of 4-Dodecyl-2,4’-oxydibenzenesulfonic acid follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically packaged and stored in a cool, dry place to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-2,4’-oxydibenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds.
Scientific Research Applications
4-Dodecyl-2,4’-oxydibenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in emulsion polymerization processes, aiding in the formation of stable emulsions.
Biology: The compound is utilized in the preparation of biological samples, where it acts as a wetting agent and emulsifier.
Medicine: It is employed in the formulation of pharmaceutical products, particularly in drug delivery systems where its surfactant properties enhance the solubility and bioavailability of active ingredients.
Industry: In the textile industry, it serves as a leveling agent in nylon printing and dyeing processes. .
Mechanism of Action
The mechanism of action of 4-Dodecyl-2,4’-oxydibenzenesulfonic acid primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and stabilization of emulsions. The sulfonic acid groups interact with water molecules, while the dodecyl chain interacts with hydrophobic substances, facilitating the formation of micelles. This dual interaction enhances the solubility and dispersion of various compounds in aqueous and non-aqueous systems.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with similar properties but a different molecular structure.
Dodecyl diphenyl ether disulfonate: Shares similar applications but differs in the number of sulfonic acid groups and overall molecular structure.
Sodium lauryl sulfate: A common surfactant used in detergents and personal care products, with a simpler structure compared to 4-Dodecyl-2,4’-oxydibenzenesulfonic acid.
Uniqueness
4-Dodecyl-2,4’-oxydibenzenesulfonic acid is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in stabilizing emulsions and enhancing the solubility of various compounds. Its dual aromatic rings and sulfonic acid groups contribute to its versatility in different applications, distinguishing it from other surfactants .
Properties
CAS No. |
763019-56-3 |
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Molecular Formula |
C24H34O7S2 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
4-dodecyl-2-(4-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30) |
InChI Key |
CVTUYCKOUTUMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)O)OC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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